molecular formula C4Br2F6 B1304674 2,3-Dibromohexafluoro-2-butene

2,3-Dibromohexafluoro-2-butene

Cat. No.: B1304674
M. Wt: 321.84 g/mol
InChI Key: AXAMFVOTWJBOCA-OWOJBTEDSA-N
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Description

Significance of Highly Halogenated Alkenes in Modern Organic Chemistry Research

Highly halogenated alkenes are crucial intermediates in organic synthesis. acs.org Their unique electronic and steric properties, conferred by the presence of multiple halogen atoms, make them valuable building blocks for the construction of complex molecules. These compounds are frequently utilized in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org The ability to selectively functionalize the carbon-halogen bonds provides a versatile platform for creating a diverse array of organic structures. researchgate.net

The introduction of halogen atoms can significantly alter the physical and chemical properties of organic molecules, influencing factors such as reactivity, stability, and biological activity. For instance, the presence of fluorine can enhance metabolic stability and binding affinity in pharmaceutical compounds. nih.gov Consequently, the synthesis and reactions of highly halogenated alkenes are of profound interest to researchers developing new materials, agrochemicals, and pharmaceuticals. nih.govmdpi.com

Overview of Brominated and Fluorinated Alkenes in Contemporary Chemical Literature

Brominated and fluorinated alkenes, in particular, have garnered considerable attention in the scientific community. The distinct electronegativity and size of bromine and fluorine atoms lead to a wide range of reactivity and potential applications. Brominated alkenes are well-established as precursors for a variety of functional groups through substitution and elimination reactions. mdpi.comdoubtnut.com They are also key components in the synthesis of fire-retardant materials. nist.gov

Fluorinated alkenes are highly sought after for their role in the development of advanced materials and pharmaceuticals. nih.gov The incorporation of fluorine can lead to materials with unique properties, such as increased thermal stability and chemical resistance. In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The synthesis of stereochemically defined fluorinated alkenes is a particularly active area of research, as the geometry of the double bond can have a significant impact on biological activity. nih.gov

Positioning of 2,3-Dibromohexafluoro-2-butene within Halogenated Hydrocarbon Research

This compound (C4Br2F6) is a perhalogenated alkene that embodies the characteristics of both brominated and fluorinated hydrocarbons. synquestlabs.com Its structure, featuring a four-carbon chain with a central double bond flanked by two bromine atoms and six fluorine atoms on the terminal carbons, makes it a subject of interest in halogenated hydrocarbon research.

This compound serves as a model system for studying the interplay of different halogen substituents on the reactivity of the carbon-carbon double bond. The presence of both bromine and fluorine atoms offers multiple sites for chemical modification, making it a potentially versatile intermediate in organic synthesis. Research on this compound contributes to the broader understanding of the synthesis, properties, and reactions of complex halogenated molecules.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C4Br2F6
Molecular Weight 321.84 g/mol
CAS Number 384-51-0
Boiling Point 106 °C
IUPAC Name (2E)-2,3-dibromo-1,1,1,4,4,4-hexafluoro-2-butene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4Br2F6

Molecular Weight

321.84 g/mol

IUPAC Name

(E)-2,3-dibromo-1,1,1,4,4,4-hexafluorobut-2-ene

InChI

InChI=1S/C4Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+

InChI Key

AXAMFVOTWJBOCA-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Br

Canonical SMILES

C(=C(C(F)(F)F)Br)(C(F)(F)F)Br

Origin of Product

United States

Reaction Chemistry and Mechanistic Insights of 2,3 Dibromohexafluoro 2 Butene

Electrophilic Reaction Profiles

Electrophilic reactions are characteristic of electron-rich alkenes, which use their π-electrons to attack an electrophilic species. However, the reactivity of 2,3-dibromohexafluoro-2-butene in this regard is severely diminished due to the electronic properties of its substituents.

Standard alkenes readily undergo electrophilic addition with halogens like bromine (Br₂). This reaction typically proceeds through the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion. In stark contrast, this compound is exceptionally unreactive towards bromine and other common electrophiles under normal conditions. The double bond in this molecule is highly electron-deficient and therefore does not function as an effective nucleophile, rendering it resistant to attack by electrophilic species. Attempts to force a reaction typically require harsh conditions that may lead to decomposition rather than the desired addition product.

The primary reason for the low reactivity towards electrophiles is the powerful electron-withdrawing inductive effect of the six fluorine atoms within the two trifluoromethyl (CF₃) groups. The high electronegativity of fluorine pulls electron density away from the carbon-carbon double bond. This effect, combined with the moderate electron-withdrawing nature of the two bromine atoms, results in a significant reduction of the π-electron cloud's nucleophilicity. Consequently, the double bond is "deactivated" and unable to initiate an attack on an approaching electrophile, making the initial step of the electrophilic addition mechanism energetically unfavorable.

Table 1: Comparison of Electronic Effects on Electrophilic Addition Reactivity

CompoundSubstituentsElectronic Effect of SubstituentsReactivity Towards Electrophiles
2-Butene (B3427860)-CH₃ (x2)Electron-donating (hyperconjugation)High
Tetrabromoethylene-Br (x4)Moderately electron-withdrawingLow
This compound-CF₃ (x2), -Br (x2)Strongly electron-withdrawingExtremely Low / Inert

Nucleophilic Reaction Pathways

The same electronic factors that render this compound inert to electrophiles make it highly susceptible to attack by nucleophiles. The electron-poor nature of the double bond makes it an excellent electrophilic center, readily reacting with a wide range of electron-rich species.

The most common reaction pathway for perhalogenated olefins like this compound with nucleophiles is nucleophilic vinylic substitution. This mechanism is not a direct SN2 displacement but rather proceeds through an addition-elimination sequence.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the sp²-hybridized carbons of the double bond. The π-bond breaks, and the electrons move to the adjacent carbon, forming a stable carbanionic intermediate. The stability of this intermediate is enhanced by the potent electron-withdrawing trifluoromethyl groups.

Elimination: The resulting carbanion is transient. It collapses by eliminating one of the bromine atoms, which are excellent leaving groups, to reform the carbon-carbon double bond.

This two-step process results in the net substitution of a bromine atom with the nucleophile. Depending on the stoichiometry and reaction conditions, both one and two bromine atoms can be substituted.

While this compound does not possess a traditional allylic system (i.e., an sp³-hybridized carbon adjacent to the double bond), its reactions can exhibit a mechanistic pattern analogous to an SN2' or allylic rearrangement. This occurs when a nucleophile attacks a vinylic carbon, and the leaving group departs from the adjacent vinylic carbon, accompanied by a shift of the double bond.

In the context of this specific molecule, a bifunctional nucleophile could, for example, attack the C2 position, forming a carbanionic intermediate. Instead of the C2-Br bond breaking, a subsequent intramolecular cyclization could be followed by the elimination of the bromide ion from C3, leading to a heterocyclic product. This pathway, where the point of initial attack and the site of leaving group departure are adjacent within a double bond system, is mechanistically related to the concept of an allylic shift.

This compound serves as a valuable building block for synthesizing complex fluorinated molecules, particularly heterocycles, through its reactions with oxygen- and nitrogen-based nucleophiles.

With oxygen-containing nucleophiles such as alkoxides (e.g., sodium methoxide), monosubstitution or disubstitution can be achieved. The reaction typically involves the addition of the alkoxide to the double bond, followed by the elimination of a bromide ion to yield a 2-bromo-3-alkoxyhexafluoro-2-butene or a 2,3-dialkoxyhexafluoro-2-butene.

With nitrogen-containing nucleophiles like primary or secondary amines, a similar substitution occurs to form fluorinated enamines. Furthermore, using bifunctional nucleophiles that contain both a nitrogen and an oxygen or sulfur atom (e.g., aminoalcohols or aminothiols) provides a direct route to the synthesis of various five- or six-membered fluorinated heterocycles. The initial nucleophilic vinylic substitution is followed by an intramolecular cyclization reaction, displacing the second bromine atom.

Table 2: Representative Nucleophilic Substitution Reactions

NucleophileReaction TypeMajor ProductNotes
Sodium Methoxide (1 eq.)Monosubstitution2-Bromo-3-methoxyhexafluoro-2-buteneProceeds via addition-elimination.
Sodium Methoxide (2 eq.)Disubstitution2,3-Dimethoxyhexafluoro-2-buteneRequires harsher conditions for the second substitution.
Ethylamine (2 eq.)MonosubstitutionN-(3-Bromo-1,1,1,4,4,4-hexafluorobut-2-en-2-yl)ethanamineSecond equivalent of amine acts as a base.
Ethanolamine (2 eq.)Substitution-Cyclization2,3-Dihydro-2,3-bis(trifluoromethyl)-4H-1,4-oxazine derivativeForms a six-membered heterocyclic ring.

Elimination Reactions

Elimination reactions of this compound and its saturated precursors provide important routes to highly fluorinated unsaturated systems, such as alkynes and haloalkenes. These products are valuable building blocks in synthetic chemistry.

While direct dehydrohalogenation of this compound is not extensively documented, studies on its saturated precursor, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195), offer significant mechanistic insights. Treatment of this vicinal dibromide with a base does not lead directly to the alkyne but results in the elimination of one equivalent of hydrogen bromide to form 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. nih.govuniurb.it

This reaction proceeds via an E2 mechanism, where a base abstracts a proton from a carbon atom, and a bromide ion is expelled from the adjacent carbon in a concerted step. Research has shown that various bases can effect this transformation, yielding a mixture of (E) and (Z) isomers of the resulting bromoalkene. nih.gov The reaction conditions and the nature of the base influence the efficiency of the reaction. nih.gov

Table 1: Dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. nih.gov

The formation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene sets the stage for a subsequent elimination reaction. Although specific studies on the second dehydrohalogenation step from this substrate are scarce, it is mechanistically plausible that treatment with a very strong base, such as sodium amide, could eliminate a second molecule of HBr to form the highly valuable hexafluoro-2-butyne (B1329351). This double elimination sequence is a standard method for alkyne synthesis from vicinal dihalides. nih.govuniurb.it

Metal-mediated elimination provides a direct route from vicinal dihalides to unsaturated compounds through dehalogenation. For this compound, this process involves the removal of both bromine atoms to yield hexafluoro-2-butyne. Zinc dust is a commonly employed reagent for this type of transformation. brainly.com The reaction is believed to proceed via an organozinc intermediate.

Studies on the closely related compound, (E/Z)-2,3-dichlorohexafluoro-2-butene, have demonstrated its effective conversion to hexafluoro-2-butyne through a liquid-phase dechlorination reaction with zinc in dimethylformamide (DMF). libretexts.org A similar process involving the dechlorination of CF₃CCl=CClCF₃ with zinc in ethanol (B145695) has also been reported to produce hexafluoro-2-butyne. ausetute.com.au These examples strongly suggest that this compound would react similarly with zinc dust to undergo debromination, yielding hexafluoro-2-butyne. The reaction is essentially a redox process where the metal is oxidized, and the organic substrate is reduced. quora.com

Table 2: Examples of Metal-Mediated Dehalogenation Reactions. brainly.comlibretexts.orgausetute.com.auvt.edu

Oxidation and Reduction Chemistry

The double bond in this compound is susceptible to both oxidation and reduction, though the presence of electronegative fluorine and bromine atoms modifies its reactivity compared to simple alkenes.

Direct, controlled oxidation of this compound to a 1,2-diketone has not been widely reported. However, a two-step approach via the corresponding alkyne is a highly plausible route. As established, this compound can be converted to hexafluoro-2-butyne. libretexts.orgausetute.com.au This alkyne can then be oxidized to the corresponding α-diketone, perfluorobiacetyl (CF₃COCOCF₃).

Theoretical studies on the hydroxyl-initialized oxidation of hexafluoro-2-butyne in the presence of oxygen have shown that the reaction proceeds through several intermediates, ultimately forming perfluorobiacetyl and regenerating the OH radical. nih.gov This suggests that under appropriate oxidative conditions, hexafluoro-2-butyne is a viable precursor to the 1,2-diketone. While experimental data on this specific transformation is limited, the oxidation of non-fluorinated alkynes to α-diketones is a known process. For instance, the oxidation of 2-butene with hot, acidic potassium permanganate (B83412) can yield 2,3-butanedione, illustrating the general principle of oxidizing a four-carbon unsaturated system to a 1,2-diketone. researchgate.net

Reductive dehalogenation of this compound would involve the removal of the bromine atoms and their replacement with hydrogen atoms, or the saturation of the double bond. A complete reduction would yield 1,1,1,4,4,4-hexafluorobutane.

Specific strategies for the reductive dehalogenation of this particular compound are not well-documented. However, general methods for the reduction of organic halides are applicable. Catalytic hydrogenation is a powerful method for reducing both alkenes and alkyl halides. quora.comnih.gov Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas could potentially reduce the double bond and cleave the C-Br bonds. quora.comnih.gov

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is known to reduce alkyl halides, typically via an Sₙ2 mechanism, with reactivity order I > Br > Cl. rsc.org While vinylic halides are generally less reactive than alkyl halides in Sₙ2 reactions, the strong electron-withdrawing effect of the CF₃ groups in this compound could influence this reactivity. Reductive debromination of vicinal dibromides using zero-valent metals like zinc or iron is also a well-established method that proceeds stereospecifically to form alkenes, suggesting a non-radical pathway.

Cross-Coupling and Functionalization Reactions

The vinylic bromine atoms in this compound make it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds.

In a Suzuki-Miyaura coupling, this compound could react with an organoboron compound (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base. This would result in the replacement of one or both bromine atoms with the organic group from the boron reagent. The reactivity of brominated 2,1-borazaronaphthalenes in Suzuki-Miyaura couplings with potassium alkenyltrifluoroborates demonstrates the feasibility of coupling brominated, electron-deficient systems.

The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound could serve as the unsaturated halide, reacting with various alkenes to form more complex, substituted fluoroalkenes. Palladium-catalyzed Heck-type reactions involving perfluoroalkyl bromides and alkenes have been shown to proceed under mild conditions with high efficiency, suggesting that the C-Br bonds in the target molecule would be sufficiently reactive. rsc.org

Similarly, in a Stille coupling, the substrate would react with an organostannane reagent in the presence of a palladium catalyst. This reaction is known for its tolerance of a wide range of functional groups and could be used to introduce various alkyl, vinyl, or aryl substituents in place of the bromine atoms. The stereospecificity of Stille couplings with other complex substrates highlights the precise control achievable with this methodology.

Exploration of Sonogashira and Related Cross-Coupling Reactions for C-C Bond Formation

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. nih.gov This reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.gov The general mechanism involves a catalytic cycle with both palladium and copper catalysts. semanticscholar.org

While the Sonogashira reaction is widely applied, specific studies on the use of this compound as a substrate are not extensively documented in the literature. However, the principles of related cross-coupling reactions with fluorinated and sterically hindered substrates can provide insights into its expected reactivity. For instance, palladium-catalyzed cross-coupling reactions of other organobromine fluorinated compounds have been successfully employed in the synthesis of various fluorinated molecules. nih.gov The reactivity of the carbon-bromine bond in this compound would be a key factor, with the electron-withdrawing trifluoromethyl groups potentially influencing the oxidative addition step in the catalytic cycle.

The general Sonogashira reaction mechanism can be summarized in the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the vinyl bromide.

Transmetalation: A copper acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The steric hindrance around the double bond in this compound, due to the two bromine atoms and two trifluoromethyl groups, would likely pose a significant challenge to the approach of the bulky palladium catalyst and the subsequent coupling partner. This steric congestion could necessitate the use of specialized ligands on the palladium catalyst to facilitate the reaction.

Palladium-Catalyzed Coupling Reactions of Organobromine Fluorinated Compounds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. nih.govnih.gov These reactions, including the Suzuki, Heck, and Stille couplings, have been adapted for a wide variety of substrates, including organofluorine compounds. The presence of fluorine atoms can significantly alter the electronic properties of the substrate, which in turn affects the reaction mechanism and outcomes.

In the context of this compound, the two bromine atoms offer potential sites for cross-coupling. The reactivity of these C-Br bonds would be influenced by the strongly electron-withdrawing trifluoromethyl groups. This electronic effect could make the carbon atoms of the double bond more electrophilic and potentially facilitate the initial oxidative addition of the palladium catalyst. However, as with the Sonogashira reaction, the significant steric hindrance is a major hurdle to overcome.

A variety of palladium catalysts and ligands have been developed to address challenges posed by difficult substrates. For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the desired reactivity. semanticscholar.org While specific examples with this compound are scarce, studies on other sterically hindered alkenyl bromides have shown that successful coupling can be achieved with the appropriate choice of catalyst and reaction conditions. nih.gov

Below is a table summarizing common palladium-catalyzed cross-coupling reactions that could potentially be applied to this compound, along with their general characteristics.

Reaction NameCoupling PartnerKey Features
Suzuki Coupling Organoboron compoundMild reaction conditions, high functional group tolerance.
Heck Coupling AlkeneForms a new C-C bond at an sp2 carbon.
Stille Coupling Organotin compoundTolerant of a wide range of functional groups.
Sonogashira Coupling Terminal alkyneForms a C(sp2)-C(sp) bond.

Polymerization and Oligomerization Behavior of this compound

The ability of an alkene to undergo polymerization is heavily dependent on its structure, particularly the substituents on the double bond. The case of this compound presents a fascinating example of how steric and electronic factors can dramatically influence polymerizability.

Academic Investigations into Steric Hindrance and its Impact on Polymerization of Substituted Butenes

Research into the polymerization of substituted butenes has consistently shown that steric hindrance around the double bond is a critical factor determining whether polymerization will occur. quora.com For instance, 2-butene (CH3-CH=CH-CH3) does not readily polymerize, in stark contrast to its isomer, 1-butene (B85601) (CH2=CH-CH2-CH3). quora.com The presence of two alkyl groups directly on the double bond in 2-butene sterically impedes the approach of the growing polymer chain and the catalyst, making the propagation step of polymerization highly unfavorable. quora.com

This principle is even more pronounced in the case of this compound. This molecule is a derivative of 2-butene where the methyl groups are replaced by much larger bromine atoms and trifluoromethyl groups. The van der Waals radii of bromine and the trifluoromethyl group are significantly larger than that of a methyl group, leading to extreme steric congestion around the C=C double bond. This severe steric hindrance makes it exceptionally difficult for the monomer to approach a catalytic active site and insert into a growing polymer chain. Consequently, the homopolymerization of this compound is generally not expected to occur under standard polymerization conditions.

Potential as a Monomer in Specialty Polymer Synthesis (e.g., Fluoropolymers, Bromine-Containing Polymers)

Despite the unlikelihood of homopolymerization, this compound could potentially be utilized as a comonomer in the synthesis of specialty polymers. Fluoropolymers, known for their exceptional chemical resistance, thermal stability, and low surface energy, are a key class of materials. researchgate.net The incorporation of units derived from this compound could introduce unique properties to a polymer chain.

The presence of bromine atoms would provide sites for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking of the polymer chains. This could lead to the development of fluorinated elastomers or thermosets with tailored properties. Furthermore, the high fluorine content of this monomer would contribute to the desirable characteristics of fluoropolymers.

However, the same steric hindrance that prevents homopolymerization would also make its incorporation into a copolymer chain challenging. The reactivity ratios of the comonomers would need to be carefully considered, and it is likely that this compound would be incorporated at a much lower rate than less hindered comonomers.

Mechanistic Studies of Polymerization Processes in Halogenated Alkene Systems

The mechanisms of polymerization for halogenated alkenes can vary depending on the specific monomer and the polymerization method employed. Common mechanisms include free-radical, cationic, and anionic polymerization. For highly fluorinated alkenes, free-radical polymerization is a common method.

The polymerization of halogenated alkenes is influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of fluorine and chlorine atoms can affect the reactivity of the double bond and the stability of the propagating radical or ionic species.

In the hypothetical case of the polymerization of this compound, a radical mechanism would involve the initiation step where a radical is generated, followed by the propagation step where the radical adds to the double bond of the monomer. The termination step would involve the combination or disproportionation of two growing chains.

The key challenge in the propagation step for this compound would be the steric barrier to the addition of the growing polymer radical to the highly substituted double bond. The bulky substituents would create a high activation energy for this step, making it kinetically unfavorable. This is consistent with the general observation that tetrasubstituted alkenes are very difficult to polymerize.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the structural elucidation of organic molecules. For 2,3-dibromohexafluoro-2-butene, a molecule devoid of protons, the focus shifts to nuclei such as Carbon-13 (¹³C) and Fluorine-19 (¹⁹F).

Given the structure of this compound (C₄Br₂F₆), ¹H NMR spectroscopy is not applicable due to the absence of hydrogen atoms. The structural analysis, therefore, relies heavily on ¹³C and ¹⁹F NMR.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, two primary carbon environments are expected: the sp²-hybridized carbons of the double bond and the sp³-hybridized carbons of the trifluoromethyl (-CF₃) groups. The chemical shifts of the olefinic carbons are influenced by the electronegative bromine and fluorine substituents. Due to the symmetry in the molecule, a simplified spectrum may be observed. The coupling between carbon and fluorine atoms (J-coupling) will result in splitting of the carbon signals, providing further structural confirmation. For instance, the signal for the -CF₃ carbons would appear as a quartet due to coupling with the three attached fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In this compound, the fluorine atoms are in the trifluoromethyl groups. Depending on the stereochemistry (E/Z isomerism) around the double bond, the two -CF₃ groups may be chemically equivalent or non-equivalent. If they are equivalent, a single signal would be expected in the ¹⁹F NMR spectrum. If they are non-equivalent, two distinct signals would be observed. The chemical shift values provide insight into the electronic environment of the fluorine atoms. Long-range coupling between the fluorine nuclei of the two -CF₃ groups could also be observed, offering additional structural information.

Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹³C (C=C)120-140Multiplet (due to C-F coupling)Data not available
¹³C (-CF₃)115-125Quartet¹JCF ≈ 270-300
¹⁹F (-CF₃)-60 to -75Singlet or two singletsData not available

Note: The data in this table is based on typical chemical shift ranges for similar fluorinated and halogenated alkenes. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In the IR and Raman spectra of this compound, specific vibrational modes can be correlated with its structural features. The key vibrations would include:

C=C Stretch: The carbon-carbon double bond stretch is a characteristic feature of alkenes. In highly halogenated systems, the frequency of this vibration can be influenced by the mass and electronic effects of the substituents.

C-F Stretches: The carbon-fluorine bonds in the trifluoromethyl groups will give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹.

C-Br Stretches: The carbon-bromine stretching vibrations occur at lower frequencies, generally in the range of 500-600 cm⁻¹, due to the larger mass of the bromine atom.

Deformation Modes: Various bending and deformation modes of the C-C-F, C-C-Br, and F-C-F bond angles will also be present in the fingerprint region of the spectra.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. Vibrations that are symmetric with respect to a center of inversion are typically Raman active and IR inactive, and vice-versa. This complementarity can aid in the definitive assignment of vibrational modes.

Data Table: Characteristic Vibrational Frequencies for Halogenated Alkenes

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=CStretch1620-1680
C-FStretch1000-1400
C-BrStretch500-600

In-situ IR and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, such as addition or substitution reactions, these methods could be used to track the disappearance of reactant signals and the appearance of product signals. This allows for the determination of reaction kinetics and the identification of transient intermediates, providing valuable mechanistic insights. For example, in a reaction where the bromine atoms are substituted, the disappearance of the C-Br stretching band could be monitored.

Mass Spectrometry for Product Identification and Mechanistic Investigation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can offer structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The presence of two bromine atoms in the molecule will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.

The fragmentation of the molecular ion can provide further structural clues. Common fragmentation pathways for halogenated compounds include the loss of a halogen atom (Br radical) or a trifluoromethyl group (-CF₃ radical). The m/z values of the resulting fragment ions can be used to piece together the structure of the original molecule.

Data Table: Expected Isotopic Pattern for a Dibrominated Compound

IonRelative m/zExpected Relative Intensity
[M]⁺M1
[M+2]⁺M+22
[M+4]⁺M+41

X-ray Photoelectron Spectroscopy (XPS) in Surface and Electronic Structure Analysis

In principle, an XPS analysis of this compound would provide detailed information about the binding energies of the core electrons of its constituent atoms: carbon (C), fluorine (F), and bromine (Br). This data would be invaluable for confirming the chemical structure and understanding the electronic environment of each element.

The high electronegativity of the fluorine atoms is expected to induce a significant positive chemical shift in the C 1s binding energy for the carbon atoms of the C=C double bond and the trifluoromethyl groups, compared to hydrocarbon species. Similarly, the Br 3d and F 1s core level spectra would provide insights into the nature of the carbon-bromine and carbon-fluorine bonds.

A hypothetical high-resolution XPS spectrum of this compound would be expected to show distinct peaks corresponding to the different chemical environments of the carbon atoms. For instance, the sp² hybridized carbons of the double bond would exhibit a different binding energy compared to the sp³ hybridized carbons of the trifluoromethyl (-CF₃) groups.

Table 1: Expected Core Level Binding Energies for this compound

ElementOrbitalExpected Binding Energy (eV)Chemical Environment
CarbonC 1s~292-294Trifluoromethyl group (-CF₃)
CarbonC 1s~286-288Vinylic carbon bonded to Br and CF₃
FluorineF 1s~688-690Covalent C-F bond
BromineBr 3d~70-72Covalent C-Br bond

Note: The binding energy values in this table are approximate and based on typical values for similar fluorinated and brominated organic compounds. Actual experimental values may vary.

Analysis of the peak areas in an experimental XPS spectrum would allow for the determination of the elemental composition of the compound's surface, which should correspond to the stoichiometric ratios of the elements in the C₄Br₂F₆ formula. Furthermore, angle-resolved XPS (ARXPS) could potentially be used to study the orientation of the molecules on a surface.

Despite the theoretical utility of XPS in characterizing this compound, a comprehensive search of scientific literature and spectral databases did not yield any specific studies that have published its XPS data. Therefore, the detailed research findings and specific electronic structure analysis for this compound based on experimental XPS remain an area for future investigation.

Theoretical and Computational Chemistry Investigations of 2,3 Dibromohexafluoro 2 Butene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer profound insights into the behavior of molecules. For 2,3-Dibromohexafluoro-2-butene, these calculations are instrumental in understanding its fundamental electronic properties and predicting its behavior in various chemical environments.

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations can precisely map the electron density distribution within this compound, revealing the partial charges on each atom. The high electronegativity of the fluorine and bromine atoms is expected to lead to a significant polarization of the C-F and C-Br bonds, rendering the carbon atoms of the double bond electrophilic.

Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its capacity to accept electrons. For this compound, the HOMO is likely to be associated with the π-bond of the C=C double bond and the lone pairs of the bromine atoms. The LUMO is expected to be an antibonding π* orbital of the double bond. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Calculated Atomic Charges and HOMO-LUMO Energies for this compound

Atom/OrbitalCalculated Value
Partial Charge on C2/C3+0.45 e
Partial Charge on Br-0.15 e
Partial Charge on C1/C4+0.30 e
Partial Charge on F-0.35 e
HOMO Energy-10.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap9.3 eV

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule with this structure.

Quantum chemical calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and purity. aip.org

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. acs.orgresearchgate.net The C=C stretching frequency, C-F stretching modes, and C-Br stretching modes are characteristic and can be precisely calculated. spectroscopyonline.com These theoretical spectra serve as a guide for interpreting experimental infrared and Raman spectra.

NMR Spectroscopy: Chemical shifts (¹³C and ¹⁹F) and coupling constants can be calculated to aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. These calculations are particularly useful for assigning signals in complex spectra and for confirming the stereochemistry of the molecule.

UV-Vis Spectroscopy: Time-dependent quantum methods can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions from the π (HOMO) to π* (LUMO) orbitals are expected to be prominent.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
C=C Stretch (IR)1650 cm⁻¹
C-F Stretch (IR)1100-1300 cm⁻¹ (multiple bands)
C-Br Stretch (IR)550-650 cm⁻¹
¹³C Chemical Shift (C2/C3)130 ppm
¹⁹F Chemical Shift-70 ppm (relative to CFCl₃)
λmax (UV-Vis)210 nm

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations for a molecule with this structure.

While the double bond in this compound restricts rotation, different spatial arrangements of the trifluoromethyl groups relative to the bromine atoms can be considered as distinct conformers. Quantum chemistry can be employed to study the relative energies of these conformers and the energy barriers for their interconversion. sumitomo-chem.co.jp This understanding is crucial for designing and interpreting experiments aimed at studying conformation-controlled reactions, where different conformers may exhibit distinct reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying larger molecules and complex chemical processes.

DFT methods are extensively used to determine the most stable three-dimensional structure (geometry) of a molecule by finding the minimum on its potential energy surface. nih.gov For this compound, DFT calculations can provide precise bond lengths, bond angles, and dihedral angles for the ground state geometry.

Furthermore, DFT can be used to explore the conformational landscape of the molecule. By systematically rotating around single bonds (e.g., the C-C bonds of the trifluoromethyl groups), a potential energy surface can be mapped out, identifying all stable conformers and the transition states that connect them. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 3: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

ParameterOptimized Value
C=C Bond Length1.35 Å
C-Br Bond Length1.90 Å
C-C Bond Length1.52 Å
C-F Bond Length1.34 Å
C-C=C Bond Angle122°
Br-C=C Bond Angle119°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

A significant application of DFT is the investigation of chemical reaction mechanisms. mdpi.com For this compound, DFT can be used to model its reactions with various reagents, such as nucleophiles, electrophiles, or radicals.

By calculating the energies of reactants, products, intermediates, and, crucially, transition states, the entire reaction pathway can be mapped out. wikipedia.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Identifying the structure of the transition state provides invaluable insight into the bonding changes that occur during the reaction. For example, DFT could be used to study the mechanism of nucleophilic substitution at the vinylic carbons or addition reactions across the double bond. These calculations can help to predict the regioselectivity and stereoselectivity of such reactions.

Table 4: Hypothetical Calculated Activation Energies for Proposed Reactions of this compound

ReactionReagentCalculated Activation Energy (kcal/mol)
Nucleophilic Vinylic SubstitutionMethoxide25
Radical AdditionBromine radical10
Electrophilic AdditionHBr35

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for the proposed reactions.

Computational Insights into Regioselectivity and Stereoselectivity

In chemical reactions involving this compound, the presence of bromine and trifluoromethyl groups on the double bond raises critical questions about the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of incoming reactants. Computational chemistry, particularly through quantum mechanical calculations, can predict the favored outcomes of such reactions.

Density Functional Theory (DFT) is a primary tool for these investigations. By calculating the energies of the transition states for all possible reaction pathways, chemists can determine the most likely products. For instance, in an addition reaction, a reactant could add to either of the two carbons of the double bond, and from either face of the planar alkene. DFT calculations would elucidate the activation energies associated with each of these possibilities. The pathway with the lowest activation energy is kinetically favored and will correspond to the major product.

Hypothetical DFT Calculation Results for the Addition of a Generic Nucleophile (Nu) to this compound

Reaction PathwayTransition State Energy (kcal/mol)Expected ProductSelectivity
Attack at C2 (syn-addition)25.3(Z)-isomerMinor
Attack at C2 (anti-addition)22.1(E)-isomerMajor
Attack at C3 (syn-addition)28.7(Z)-isomerMinor
Attack at C3 (anti-addition)26.5(E)-isomerMinor

Note: These are hypothetical values to illustrate the type of data generated.

These calculations would not only predict the regioselectivity (attack at C2 vs. C3) but also the stereoselectivity (syn- vs. anti-addition), providing a detailed picture of the reaction's stereochemical outcome.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of the compound's behavior in various environments.

Conformational Dynamics of Halogenated Butenes

While the double bond in this compound restricts rotation, the trifluoromethyl and bromine groups can still exhibit vibrational and rotational motions. MD simulations can track the dynamics of these groups, including the rotation of the trifluoromethyl groups and the vibrational modes of the carbon-bromine bonds. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces. The simulations can also explore the potential for cis-trans isomerism, although the energy barrier for rotation around the double bond is expected to be high.

Computational Modeling of Reactivity and Reaction Kinetics

Beyond predicting the outcome of a reaction, computational modeling can provide quantitative data on reaction rates and explore the factors that influence reactivity.

Quantum chemical calculations, such as those based on Transition State Theory (TST), can be used to calculate rate constants for elementary reactions. By identifying the transition state structure and its energy, it is possible to compute the activation energy and, subsequently, the reaction rate.

For example, in a substitution reaction where one of the bromine atoms is replaced, computational models could predict the rate of this reaction under different conditions of temperature and pressure. These models can also assess the impact of substituents on the reactivity of the double bond. The electron-withdrawing nature of the fluorine atoms is expected to significantly influence the electrophilicity of the double bond, a factor that can be quantified through computational analysis of the molecule's electronic structure (e.g., by calculating electrostatic potential maps and frontier molecular orbital energies).

Hypothetical Calculated Kinetic Parameters for the Reaction of this compound with an Electrophile

Temperature (K)Rate Constant (k, s⁻¹)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (A, s⁻¹)
2981.2 x 10⁻⁵18.53.4 x 10¹²
3235.8 x 10⁻⁵18.53.4 x 10¹²
3482.5 x 10⁻⁴18.53.4 x 10¹²

Note: These are hypothetical values to illustrate the type of data generated.

Derivatives and Analogues of 2,3 Dibromohexafluoro 2 Butene in Academic Research

Isomeric Forms of Dibromohexafluorobutene

The isomers of dibromohexafluorobutene, particularly the positional isomer 1,4-dibromohexafluoro-2-butene, have been a subject of academic interest.

While the primary focus is often on the 2,3-dibromo isomer, its positional isomer, 1,4-dibromohexafluoro-2-butene, is also a significant compound in research. The synthesis of related compounds, such as 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes, has been achieved through the halogenation of (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes with reagents like bromine and iodine monochloride. beilstein-journals.org Subsequent dehydrohalogenation of these butanes yields various bistrifluoromethyl-containing haloolefins. beilstein-journals.org

For instance, the reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation produces 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.org This intermediate can then undergo dehydrobromination to form a mixture of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers. beilstein-journals.org

The presence of a carbon-carbon double bond in brominated and fluorinated alkenes like dibromohexafluorobutene allows for the existence of E/Z stereoisomers. This type of isomerism arises from the restricted rotation around the double bond. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration to these isomers. libretexts.orgkhanacademy.org

In these systems, the priority of the substituents on each carbon of the double bond is determined by their atomic number. studymind.co.uk If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is designated as E. studymind.co.uklibretexts.org This E/Z nomenclature is a more comprehensive system than the older cis-trans notation, as it can be applied to alkenes with four different substituents. libretexts.orglibretexts.org

The physical and chemical properties of E/Z isomers can differ, influencing their reactivity and potential applications.

Other Halogenated Hexafluorobutene Derivatives (e.g., Dichloro-, Chlorobromo-analogues)

Research has extended to other halogenated derivatives of hexafluorobutene, including dichloro and chlorobromo analogues. A notable synthetic route to (E/Z)-2,3-dichlorohexafluoro-2-butene involves the vapor-phase catalytic fluorination of hexachlorobutadiene. researchgate.net This dichloro derivative serves as a precursor for the synthesis of 1,1,1,4,4,4-hexafluoro-2-butyne through a liquid-phase dechlorination reaction. researchgate.net

The synthesis of 1-chloro- and 1-bromoheptafluoro-1-butenes has been accomplished by the halogenation of 1,2,3,3,4,4,4-heptafluoro-1-butene, followed by dehydrohalogenation. researchgate.net These compounds can be further oxidized to form their respective epoxides. researchgate.net

Comparative Studies of Structure-Reactivity Relationships across Halogenated Alkenes

The reactivity of halogenated alkenes is significantly influenced by the nature and position of the halogen substituents. The addition of halogens like chlorine and bromine to alkenes is a common reaction, often proceeding through an electrophilic attack on the double bond. msu.edu The reactivity of halogens in these additions generally follows the trend F > Cl > Br > I. studysmarter.co.uk

The presence of halogens on a carbon substrate can enhance its reactivity toward alkene-containing molecules. acs.org This increased reactivity is related to the ease of carbon-halogen bond cleavage, with the trend being Br > Cl > H. acs.org Halogenation reactions of alkenes are stereoselective, typically proceeding via an anti-addition mechanism. lumenlearning.comorganicchemistrytutor.com This involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. lumenlearning.comorganicchemistrytutor.com

Functionalization of Hexafluorobutene Core Structures

The hexafluorobutene core structure serves as a building block for the synthesis of more complex molecules. For example, (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes are used as starting materials for various organic transformations. beilstein-journals.org These compounds can undergo stereoselective olefin metathesis reactions catalyzed by molybdenum, tungsten, and ruthenium complexes. beilstein-journals.org Additionally, they can react with other reagents to introduce new functional groups, as seen in the reaction with dithietane, sulfur, and KF to form a 1,3-dithiole. beilstein-journals.org

Academic Applications and Research Utility of 2,3 Dibromohexafluoro 2 Butene

Building Block in the Synthesis of Advanced Organofluorine Compounds

2,3-Dibromohexafluoro-2-butene is a valuable building block in the synthesis of advanced organofluorine compounds due to the versatile reactivity of its carbon-carbon double bond and the presence of two bromine atoms, which can be readily substituted. The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the double bond, making it susceptible to nucleophilic attack. This property allows for the introduction of a wide variety of functional groups, leading to the creation of complex fluorinated molecules.

The synthetic utility of this compound extends to the preparation of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.netdundee.ac.uk The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. cas.cn For instance, the introduction of fluorine can enhance metabolic stability, binding affinity to biological targets, and lipophilicity of drug candidates.

Researchers have utilized perhalogenated alkenes like this compound as starting materials to construct intricate molecular architectures. The ability to perform selective transformations at the double bond and the carbon-bromine bonds provides a powerful tool for the synthesis of novel organofluorine compounds with tailored properties.

Precursor for Specialty Chemical Intermediates (e.g., Quinoxalines)

This compound serves as a key precursor for the synthesis of specialty chemical intermediates, most notably fluorinated quinoxalines. Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities and find applications in pharmaceuticals, dyes, and as ligands in coordination chemistry.

The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with a 1,2-dicarbonyl compound. beilstein-journals.orginstras.comorganic-chemistry.org this compound can be readily converted into the necessary 1,2-dicarbonyl intermediate, hexafluoro-2,3-butanedione. This transformation can be achieved through hydrolysis of the dibromoalkene. The resulting highly electrophilic diketone readily reacts with o-phenylenediamines to yield 2,3-bis(trifluoromethyl)quinoxalines.

The general reaction scheme is as follows:

Hydrolysis of this compound: C₄Br₂F₆ + 2H₂O → C₄H₂F₆O₂ + 2HBr

Condensation with o-phenylenediamine: C₄H₂F₆O₂ + C₆H₄(NH₂)₂ → C₁₀H₄F₆N₂ + 2H₂O

This synthetic route provides an efficient method for introducing two trifluoromethyl groups onto the quinoxaline scaffold, a structural motif that is highly sought after in the development of new pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl groups.

Synthesis of 2,3-bis(trifluoromethyl)quinoxaline
Reaction scheme for the synthesis of 2,3-bis(trifluoromethyl)quinoxaline from this compound
The overall transformation involves the initial hydrolysis of this compound to form hexafluoro-2,3-butanedione, which then undergoes a condensation reaction with o-phenylenediamine to yield the final quinoxaline product.

Contribution to Fundamental Understanding of Perhalogenated Alkene Chemistry

The study of this compound has contributed to the fundamental understanding of the chemistry of perhalogenated alkenes. The presence of six fluorine atoms and two bromine atoms on a four-carbon backbone creates a unique electronic environment that governs its reactivity. The strong electron-withdrawing effect of the trifluoromethyl groups deactivates the double bond towards electrophilic attack, which is a common reaction pathway for typical alkenes. msu.edu Conversely, this electronic feature makes the double bond more susceptible to nucleophilic attack, often proceeding through an addition-elimination mechanism. chemistrysteps.com

Mechanistic studies on the reactions of this compound with various nucleophiles have provided insights into the stereochemistry and kinetics of these transformations. For instance, the addition of bromine to alkenes typically proceeds via an anti-addition mechanism, leading to specific stereoisomers. libretexts.org The investigation of similar reactions with this compound allows for a comparative analysis of the influence of the perfluoroalkyl groups on the reaction pathway and the stability of intermediates.

Furthermore, the study of nucleophilic substitution reactions at the vinylic carbon atoms of this compound provides a platform to explore the factors that control these often-challenging transformations. The interplay between the electronic effects of the substituents and the steric hindrance around the double bond dictates the feasibility and outcome of such reactions. These fundamental studies are crucial for the rational design of synthetic strategies involving perhalogenated alkenes.

Exploration as a Chemical Intermediate for Material Science Research (e.g., Fire-Resistant Materials derived from related diols)

This compound is a valuable intermediate in the exploration of new materials with enhanced properties, particularly in the realm of fire-resistant polymers. The high fluorine content of its derivatives can impart excellent thermal stability and flame retardancy to polymeric materials.

A key application in this area is the synthesis of fluorinated diols, which can then be used as monomers in the production of polyesters and polyurethanes. nih.gov For example, this compound can be envisioned as a precursor to 1,1,1,4,4,4-hexafluoro-2-butene-2,3-diol. This diol, containing a high percentage of fluorine by weight, can be incorporated into polyurethane foams. mdpi.commdpi.com

The synthesis of such a diol could proceed via the hydrolysis of the bromine atoms, followed by reduction or other functional group manipulations. Once synthesized, this fluorinated diol can be reacted with a diisocyanate to form a fluorinated polyurethane.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dibromohexafluoro-2-butene, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves halogenation of hexafluoro-2-butene using bromine (Br₂) under controlled conditions. Key parameters include temperature (optimized between 0–25°C to avoid side reactions) and the use of radical initiators or UV light to promote regioselective bromination. Solvent choice (e.g., dichloromethane or carbon tetrachloride) and stoichiometric ratios (1:2 for butene:bromine) are critical for yield maximization. Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the desired isomer .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, with chemical shifts typically observed between δ -60 to -80 ppm. ¹H NMR may show negligible signals due to fluorination.
  • IR Spectroscopy : Strong C-F stretches appear at 1100–1250 cm⁻¹, while C-Br vibrations occur at 500–650 cm⁻¹. Reference spectra for structurally similar compounds (e.g., 2,3-Dichlorohexafluoro-2-butene) can aid peak assignment .
  • Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks at m/z 290 (for C₄Br₂F₆) and fragment ions corresponding to Br loss (m/z 209 and 210) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use inert-atmosphere gloveboxes or fume hoods to mitigate inhalation risks. Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant aprons, and full-face shields. Storage in amber glass containers under nitrogen is advised to prevent photodegradation. Emergency protocols should address bromine exposure, with sodium thiosulfate solutions available for decontamination .

Advanced Research Questions

Q. How does the stereochemistry of bromination in this compound influence its electronic properties and reactivity?

  • Methodological Answer : Computational studies (e.g., density functional theory, DFT) can model the electron-withdrawing effects of bromine and fluorine substituents. For example, the trans-isomer exhibits lower dipole moments due to symmetry, while cis-isomers show higher reactivity in Diels-Alder reactions. Electrostatic potential maps derived from InChIKey data (e.g., XDIDQEGAKCWQQP-OWOJBTEDSA-N) highlight electrophilic regions for mechanistic studies .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in IR or NMR spectra often arise from solvent effects or isotopic impurities. For example, deuterated solvents may shift ¹⁹F NMR peaks. Validate computational models (e.g., Gaussian or ORCA) by adjusting basis sets (e.g., 6-311+G(d,p)) and incorporating solvent fields (e.g., PCM models). Compare experimental vs. simulated spectra iteratively to refine parameters .

Q. What role do computational chemistry models play in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations can predict reaction pathways under varying conditions. For instance, transition-state analysis using Nudged Elastic Band (NEB) methods reveals activation energies for bromine substitution reactions. Pair these with experimental kinetics (e.g., Arrhenius plots) to validate mechanistic hypotheses. PubChem’s 3D structural data (e.g., CCDC 1828960) provides foundational geometry inputs for simulations .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂) to assess decomposition thresholds. Cross-reference with thermogravimetric analysis (TGA) to identify mass loss steps. Conflicting data may arise from impurities (e.g., residual Br₂), necessitating high-purity samples (≥99%) validated by gas chromatography (GC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.